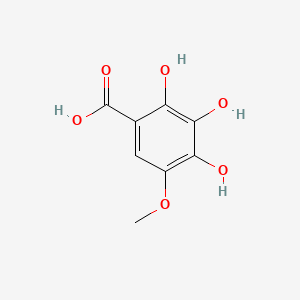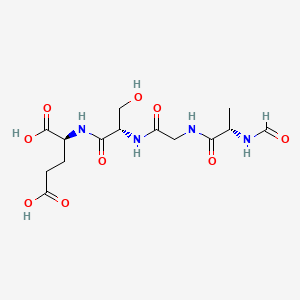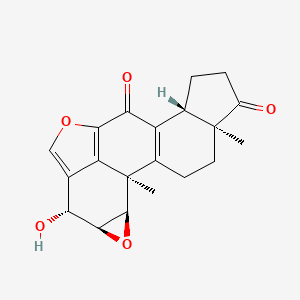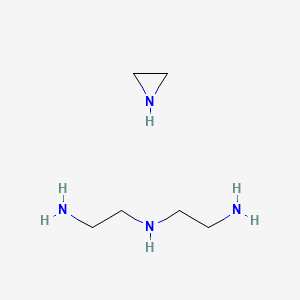
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadiene ring with a nitro group, an oxirane (epoxide) group, and a carboxylate ester group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitro group: Nitration of the cyclohexadiene ring using a mixture of nitric acid and sulfuric acid.
Formation of the oxirane group: Epoxidation of the alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of various substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxirane group can react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5-Dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate include:
5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione: This compound also contains oxirane groups and is used in similar applications.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides:
Eigenschaften
CAS-Nummer |
106268-98-8 |
|---|---|
Molekularformel |
C12H14NO5- |
Molekulargewicht |
252.246 |
IUPAC-Name |
5,5-dimethyl-4-nitro-6-(oxiran-2-ylmethyl)cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-12(2)9(5-7-6-18-7)8(11(14)15)3-4-10(12)13(16)17/h3-4,7,9H,5-6H2,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
DAPSRXDUISDKTB-UHFFFAOYSA-M |
SMILES |
CC1(C(C(=CC=C1[N+](=O)[O-])C(=O)[O-])CC2CO2)C |
Synonyme |
3,3-dimethylglycidyl-4-nitrobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)



